molecular formula C19H13ClN6OS2 B14963352 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B14963352
M. Wt: 440.9 g/mol
InChI Key: JGKHRXVXTNLUMW-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a chlorophenyl group, a thiazole ring, a triazolobenzimidazole moiety, and a sulfanylacetamide linkage, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions.

    Formation of the Triazolobenzimidazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable triazole precursor.

    Coupling Reaction: The thiazole and triazolobenzimidazole intermediates are then coupled using a suitable linker, such as chloroacetyl chloride, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-pyrrolo[2,3-b]pyridin-3-ylsulfanyl)acetamide: Similar structure but with a pyrrolopyridine moiety instead of triazolobenzimidazole.

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-pyrrolo[2,3-b]indol-3-ylsulfanyl)acetamide: Contains a pyrroloindole moiety.

These comparisons highlight the uniqueness of the triazolobenzimidazole moiety in the compound, which may confer specific biological activities or chemical reactivity.

Properties

Molecular Formula

C19H13ClN6OS2

Molecular Weight

440.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C19H13ClN6OS2/c20-12-7-5-11(6-8-12)14-9-28-18(22-14)23-16(27)10-29-19-25-24-17-21-13-3-1-2-4-15(13)26(17)19/h1-9H,10H2,(H,21,24)(H,22,23,27)

InChI Key

JGKHRXVXTNLUMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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